1-Benzyl-2-bromo-1H-imidazole
Overview
Description
1-Benzyl-2-bromo-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a benzyl group at the first position and a bromine atom at the second position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-bromo-1H-imidazole can be synthesized through various methods. One common approach involves the bromination of 1-benzylimidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction typically proceeds at room temperature, yielding the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-bromo-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under mild conditions.
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of imidazole N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or diethyl ether.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-benzyl-2-substituted imidazoles.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of 1-benzyl-2-imidazoline.
Scientific Research Applications
1-Benzyl-2-bromo-1H-imidazole has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-2-bromo-1H-imidazole involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. The bromine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-Benzyl-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-1H-imidazole: Lacks the benzyl group, affecting its chemical properties and biological activity.
1-Benzyl-2-chloro-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Uniqueness: 1-Benzyl-2-bromo-1H-imidazole is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical properties and enhance its versatility in various applications .
Properties
IUPAC Name |
1-benzyl-2-bromoimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-12-6-7-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCACPNUWPQBMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288109 | |
Record name | 2-Bromo-1-(phenylmethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
235426-32-1 | |
Record name | 2-Bromo-1-(phenylmethyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=235426-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(phenylmethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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